ALDH3A1-IN-3

Catalog No.
S522833
CAS No.
315239-63-5
M.F
C15H15N3O5S
M. Wt
349.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ALDH3A1-IN-3

CAS Number

315239-63-5

Product Name

ALDH3A1-IN-3

IUPAC Name

N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)

InChI Key

JXZXJHWSQKISBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

CB29; CB-29; CB 29;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

Description

The exact mass of the compound N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide is 349.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ALDH3A1, or Aldehyde Dehydrogenase 3A1, is a crucial enzyme in the aldehyde dehydrogenase superfamily, primarily responsible for the oxidation of medium-chain aliphatic and aromatic aldehydes to their corresponding carboxylic acids. This detoxification process is vital for cellular defense against oxidative stress and toxic byproducts of metabolism. ALDH3A1 is predominantly expressed in tissues exposed to environmental stress, including the cornea, liver, and lungs, where it plays significant roles in maintaining cellular redox balance and protecting against oxidative damage .

Structurally, ALDH3A1 functions as a homodimer composed of two identical protein chains, each approximately 453 amino acids long. The enzyme features a Rossmann fold that accommodates its cofactors, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), allowing it to participate in various bio

ALDH3A1 catalyzes several reactions involving the conversion of aldehydes into carboxylic acids. The catalytic mechanism involves a nucleophilic attack by the thiol group of cysteine residues on the carbonyl group of aldehydes, releasing a hydride ion that is transferred to NAD(P)+. This process regenerates the free enzyme while producing the corresponding carboxylic acid .

Key reactions include:

  • Oxidation of 4-Hydroxynonenal: ALDH3A1 efficiently metabolizes this lipid peroxidation byproduct, which is cytotoxic and genotoxic, into less harmful compounds .
  • Detoxification of Acetaldehyde: A product of ethanol metabolism, acetaldehyde is converted into acetic acid by ALDH3A1, mitigating its toxic effects .

ALDH3A1 is implicated in several biological processes beyond detoxification. Its roles include:

  • Antioxidant Defense: By metabolizing reactive aldehydes, ALDH3A1 protects cells from oxidative stress .
  • Cell Cycle Regulation: Overexpression of ALDH3A1 has been linked to altered cell proliferation and cycle progression in various cell types .
  • Cancer Biomarker: Increased expression levels of ALDH3A1 have been associated with cancer stem cell phenotypes in prostate, gastric, and lung cancers .

The synthesis of ALDH3A1 can be approached through recombinant DNA technology. The gene encoding ALDH3A1 can be cloned into an expression vector suitable for bacterial or mammalian cell systems. Following transformation or transfection, cells are cultured under conditions that promote protein expression. The enzyme can then be purified using affinity chromatography techniques that exploit its binding characteristics with NAD(P)+ or specific antibodies .

Additionally, chemical synthesis methods may involve the use of peptide synthesis for specific fragments or inhibitors targeting ALDH3A1 activity.

ALDH3A1 has potential applications in various fields:

  • Biomedical Research: As a biomarker for oxidative stress and cancer progression.
  • Therapeutic Targeting: Inhibitors of ALDH3A1 could enhance the efficacy of chemotherapeutic agents by increasing oxidative stress in cancer cells .
  • Cosmetic Industry: Due to its protective role against UV-induced damage in corneal cells, ALDH3A1 is being explored for formulations aimed at skin protection from oxidative damage .

Recent studies have focused on identifying peptide ligands that interact with ALDH3A1. These interactions are crucial for understanding its biological functions and potential therapeutic applications. For instance, peptides identified through phage display techniques have shown promise in modulating ALDH3A1 activity and could serve as leads for drug development . Furthermore, investigations into the enzyme's interaction with other proteins may reveal additional regulatory mechanisms involved in its diverse functions.

Several compounds share structural or functional similarities with ALDH3A1. These include:

Compound NameFunctionalityUnique Features
Aldehyde Dehydrogenase 1A1Detoxifies aldehydes like acetaldehydePrimarily involved in alcohol metabolism
Aldehyde Dehydrogenase 2Metabolizes short-chain aliphatic aldehydesPredominantly found in mitochondria
Aldehyde Dehydrogenase 7Involved in retinoic acid metabolismPlays a role in visual cycle

Uniqueness of ALDH3A1

ALDH3A1 stands out due to its high expression levels in specific tissues such as the cornea and its dual ability to bind both NAD+ and NADP+, which is not common among other members of the aldehyde dehydrogenase family. Its significant role in protecting against oxidative damage from environmental stressors further emphasizes its importance compared to similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

349.0732

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide

Dates

Modify: 2024-02-18
1: Parajuli B, Georgiadis TM, Fishel ML, Hurley TD. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. Chembiochem. 2014 Mar 21;15(5):701-12. PubMed PMID: 24677340; PubMed Central PMCID: PMC4043872.

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